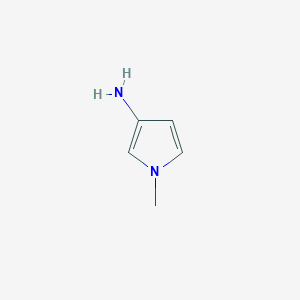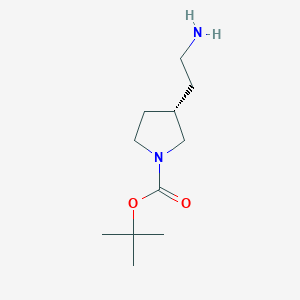
2'-Methyl-3-phenylpropiophenone
Overview
Description
2’-Methyl-3-phenylpropiophenone is a chemical compound with the molecular formula C16H16O . It has a molecular weight of 224.3 and is a colorless oil .
Molecular Structure Analysis
The InChI code for 2’-Methyl-3-phenylpropiophenone is 1S/C16H16O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 .Scientific Research Applications
Organic Synthesis
2’-Methyl-3-phenylpropiophenone: serves as an intermediate in the synthesis of various organic compounds. Its structure is amenable to reactions such as Grignard reactions, Friedel-Crafts acylation, and nucleophilic addition, making it a versatile building block for creating complex molecules. This compound can be used to synthesize new chemical entities with potential applications in materials science and pharmaceuticals .
Pharmaceutical Development
In pharmaceutical research, 2’-Methyl-3-phenylpropiophenone is utilized to develop analogs of therapeutic agents. Its phenylpropiophenone skeleton is a key moiety in certain drug molecules, and modifications to its structure can lead to the discovery of novel drugs with improved efficacy and reduced side effects.
Catalysis
This compound may also find use as a ligand in catalysis. By forming complexes with metals, it can facilitate various catalytic processes, including hydrogenation, oxidation, and polymerization reactions. These catalytic systems are crucial for developing sustainable chemical processes .
Material Science
In material science, 2’-Methyl-3-phenylpropiophenone can contribute to the development of new polymers and coatings. Its ability to undergo polymerization and cross-linking reactions allows for the creation of materials with specific mechanical and thermal properties .
Analytical Chemistry
As a reference standard, 2’-Methyl-3-phenylpropiophenone is used in analytical chemistry to calibrate instruments and validate methodologies. Its well-defined physical and chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Chemical Education
This compound is also valuable in chemical education, where it can be used to demonstrate various organic chemistry reactions and techniques. Its reactivity provides a practical example of key concepts in organic synthesis, helping students understand the principles of chemical transformations .
properties
IUPAC Name |
1-(2-methylphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYOZJHZIIWXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461633 | |
| Record name | 2'-Methyl-3-phenylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methyl-3-phenylpropiophenone | |
CAS RN |
93433-65-9 | |
| Record name | 2'-Methyl-3-phenylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)
